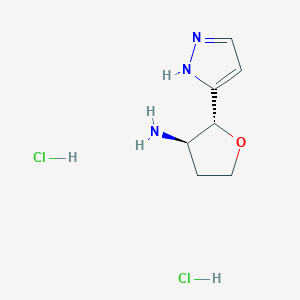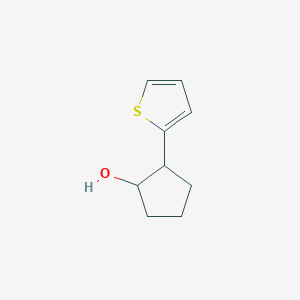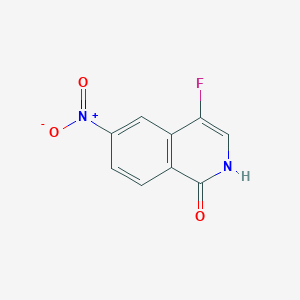
4-Fluoro-6-nitroisoquinolin-1-ol
Übersicht
Beschreibung
4-Fluoro-6-nitroisoquinolin-1-ol, also known as FNQ, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. FNQ is a heterocyclic compound that contains a nitrogen atom in its ring structure. It has a molecular weight of 222.16 g/mol and a melting point of 246-248°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study reported the synthesis of fluoroquinolones, including compounds structurally related to "4-Fluoro-6-nitroisoquinolin-1-ol", which showed promise as dual-acting antibacterial and anticancer chemotherapeutics. The most active compounds demonstrated significant growth inhibition against breast tumor and non-small cell lung cancer cells, coupled with an absence of cytotoxicity toward normal human-derm fibroblasts (Al-Trawneh et al., 2010).
Radiopharmaceutical Applications
- Fluorine-18-labelled compounds, closely related to "this compound", have been developed for positron emission tomography (PET) imaging of neurofibrillary tangles, indicative of aggregated tau protein in human brains. The detailed report includes the synthesis process under Good Manufacturing Practices, supporting their use in clinical research (Collier et al., 2017).
Antibacterial Properties
- The preparation of new fluoroquinolone models, including derivatives related to "this compound", and their investigation for antibacterial properties has been documented. These studies highlight the significant antibacterial activity against both gram-positive and gram-negative strains, demonstrating the potential of these compounds in addressing antibiotic resistance (Al-Hiari et al., 2007).
Mutagenic and Genotoxic Effects
- Research on the mutagenic spectrum of 4-Nitroquinoline 1-oxide, a compound similar in structure to "this compound", in Aspergillus nidulans, provided insights into the DNA damage and repair mechanisms. This study underscores the utility of such compounds in genetic research and the study of carcinogenesis (Downes et al., 2014).
Material Science and Organic Electronics
- Synthesis and characterization of 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, bearing structural similarities to "this compound", have been explored for their potential applications in organic electronics, particularly due to their strong fluorescence emission. These findings could contribute to the development of new materials for optoelectronic devices (Suliman et al., 2014).
Eigenschaften
IUPAC Name |
4-fluoro-6-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGMPDTRBYKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)
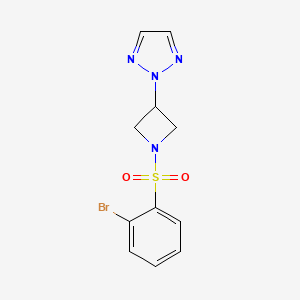
![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)
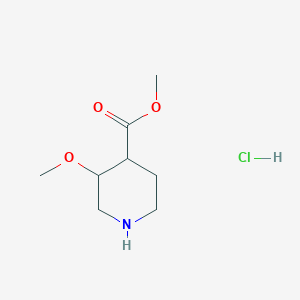
![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)
![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)
